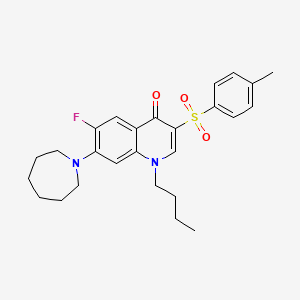

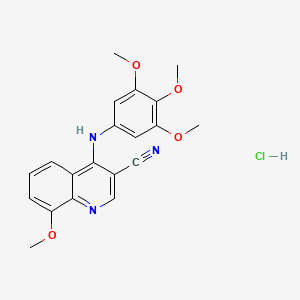

4-fluoro-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a compound that has been studied for its potential use in medicinal chemistry . It is a derivative of sigma-1 receptor modulator E1R, which is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . The sigma-1 receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Synthesis Analysis

The synthesis of this compound involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, resulting in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . The catalytic hydrogenation of its O-Boc-protected derivative introduces a way to reduce the double bond in combination with the elimination of the hydroxy group, leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of the fluorinated E1R structural derivative .Molecular Structure Analysis

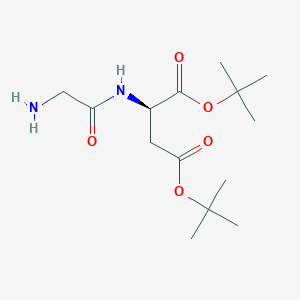

The molecular formula of 4-fluoro-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is C17H17FN2O3S. The structure of this compound includes a benzenesulfonamide group, a pyrrolidinone group, and a fluoromethyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include ozonation and catalytic hydrogenation . Ozonation results in the transformation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative leads to the reduction of the double bond and elimination of the hydroxy group .Scientific Research Applications

Herbicidal Activity

This compound has been utilized in the synthesis of substances with herbicidal properties. The method involves using Selectfluor® for the preparation of substituted 3-fluoropyridines, which exhibit herbicidal activity. This application is significant in the field of agriculture, where controlling unwanted plant growth is essential .

Anti-HIV Activity

Indole derivatives, which include the structure of this compound, have been synthesized and screened for their potential anti-HIV activity. Specifically, they have been tested against HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells. The search for new anti-HIV drugs is crucial in the ongoing fight against AIDS .

properties

IUPAC Name |

4-fluoro-3-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-12-11-15(8-9-16(12)18)24(22,23)19-13-4-6-14(7-5-13)20-10-2-3-17(20)21/h4-9,11,19H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQYLRWTHTYJFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2941295.png)

![N-[4-[[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2941301.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2941308.png)

![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941312.png)